16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

Catalog No.
S548620
CAS No.
529488-28-6
M.F
C22H21N3O5
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-diox...

CAS Number

529488-28-6

Product Name

16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

IUPAC Name

16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3

InChI Key

BAORCAMWLWRZQG-UHFFFAOYSA-N

SMILES

CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one, Genz-644282

Canonical SMILES

CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC

Description

The exact mass of the compound Genz-644282 is 407.14812 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Anticancer Properties

Genz-644282 is a compound identified in research as having potential anticancer properties. Studies suggest it may function similarly to camptothecin, a naturally occurring compound with known antitumor effects []. Camptothecins work by inhibiting an enzyme called topoisomerase I, which plays a crucial role in DNA replication []. However, camptothecin use is limited by its chemical instability and the development of drug resistance by cancer cells [].

  • Origin: Genz-644282 is a small molecule not found naturally. It was synthesized in a laboratory setting [].
  • Significance: This compound belongs to a class of drugs called topoisomerase I inhibitors, which have shown promise in cancer treatment. Genz-644282 is particularly interesting because it appears to be effective against cancer cells resistant to other topoisomerase I inhibitors [, ].

Molecular Structure Analysis

Genz-644282 has a complex heterocyclic structure containing a dibenzo[c,h]naphthyridine core with methoxy and methylenedioxy functional groups. The presence of a nitrogen atom with an attached ethyl group is another key feature []. This specific structure is believed to be important for its interaction with topoisomerase I [].


Chemical Reactions Analysis

There is no data currently available on the decomposition pathways of Genz-644282.


Physical And Chemical Properties Analysis

Studies suggest that Genz-644282 has good stability in solution [].

Genz-644282 acts as a topoisomerase I inhibitor. Topoisomerase I is an enzyme essential for DNA replication. By inhibiting this enzyme, Genz-644282 disrupts DNA replication and leads to cell death in cancer cells [].

More specifically, Genz-644282 traps topoisomerase I in a complex with DNA, preventing the enzyme from completing its essential function. This complex formation ultimately leads to double-strand DNA breaks, a form of DNA damage that can trigger cell death [].

Interestingly, Genz-644282 appears to be effective against cancer cells resistant to other topoisomerase I inhibitors, potentially due to its unique binding site on the enzyme [, ].

As Genz-644282 is still under investigation, detailed information on its safety profile in humans is not yet available. However, pre-clinical studies suggest it may be well-tolerated at specific doses []. Further research is needed to fully understand the potential side effects and safety concerns associated with this compound.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

407.14812078 g/mol

Monoisotopic Mass

407.14812078 g/mol

Heavy Atom Count

30

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

717I541I2R

Wikipedia

Genz-644282

Dates

Modify: 2023-08-15
1: Sooryakumar D, Dexheimer TS, Teicher BA, Pommier Y. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor Genz-644282. Mol Cancer Ther. 2011 Aug;10(8):1490-9. Epub 2011 Jun 2. PubMed PMID: 21636699; PubMed Central PMCID: PMC3155218.
2: Houghton PJ, Lock R, Carol H, Morton CL, Gorlick R, Anders Kolb E, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups CA, Zhang MX, Madden SL, Teicher BA, Smith MA. Testing of the topoisomerase 1 inhibitor Genz-644282 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2011 May 5. doi: 10.1002/pbc.23016. [Epub ahead of print] PubMed PMID: 21548007; PubMed Central PMCID: PMC3154998.
3: Kurtzberg LS, Roth S, Krumbholz R, Crawford J, Bormann C, Dunham S, Yao M, Rouleau C, Bagley RG, Yu XJ, Wang F, Schmid SM, Lavoie EJ, Teicher BA. Genz-644282, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment. Clin Cancer Res. 2011 May 1;17(9):2777-87. Epub 2011 Mar 17. PubMed PMID: 21415217.

Explore Compound Types